

Spectroscopic Analysis of 2-Amino-5-chlorobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-5-chlorobenzoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-5-chlorobenzoic acid** (CAS No: 635-21-2), a key intermediate in the synthesis of pharmaceuticals and dyes. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is intended to support researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Amino-5-chlorobenzoic acid**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.62	d	2.9	H-6
7.24	dd	8.9, 2.9	H-4
6.77	d	8.9	H-3
~5.9 (broad s)	s	-	-NH ₂
~11.5 (broad s)	s	-	-COOH

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
168.9	C=O
152.0	C-2
140.0	C-5
133.0	C-6
115.1	C-1
115.0	C-4
112.5	C-3

Solvent: DMSO-d₆ (Predicted and literature-based assignments)

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3250	Medium	N-H Stretch (asymmetric and symmetric)
3300 - 2500	Broad	O-H Stretch (Carboxylic Acid)
1760 - 1690	Strong	C=O Stretch (Carboxylic Acid)
1600 - 1585	Medium	C-C Stretch (in-ring, aromatic)
1500 - 1400	Medium	C-C Stretch (in-ring, aromatic)
1335 - 1250	Strong	C-N Stretch (aromatic amine)
850 - 550	Medium	C-Cl Stretch

Table 4: Mass Spectrometry Data

m/z	Interpretation
171	[M] ⁺ (Molecular ion)
153	[M-H ₂ O] ⁺
125	[M-H ₂ O-CO] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **2-Amino-5-chlorobenzoic acid**.

Methodology:

- Sample Preparation: Approximately 10-20 mg of **2-Amino-5-chlorobenzoic acid** was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.

- Instrumentation: Spectra were recorded on a Bruker Avance-400 spectrometer, operating at 400 MHz for ^1H and 100 MHz for ^{13}C nuclei.[1]
- ^1H NMR Acquisition: The spectrum was acquired with a spectral width of 12 ppm, a relaxation delay of 1 second, and 16 scans.
- ^{13}C NMR Acquisition: The spectrum was acquired with a spectral width of 220 ppm, a relaxation delay of 2 seconds, and 1024 scans.
- Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO- d_6 (δ 2.50 for ^1H and δ 39.52 for ^{13}C).[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **2-Amino-5-chlorobenzoic acid**.

Methodology:

- Sample Preparation (KBr Pellet Method): 1-2 mg of finely ground **2-Amino-5-chlorobenzoic acid** was intimately mixed with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[3] The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The spectrum was recorded on a Bruker IFS 85 FT-IR spectrometer.[4]
- Data Acquisition: A background spectrum of a pure KBr pellet was first recorded. The sample pellet was then placed in the sample holder, and the spectrum was acquired over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Processing: The sample spectrum was ratioed against the background spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

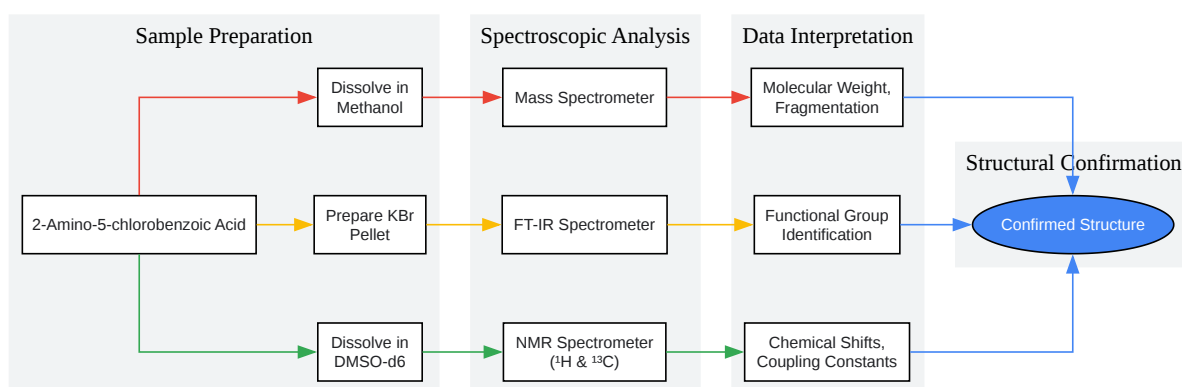
Objective: To determine the molecular weight and fragmentation pattern of **2-Amino-5-chlorobenzoic acid**.

Methodology:

- **Sample Preparation:** A dilute solution of **2-Amino-5-chlorobenzoic acid** was prepared in methanol.
- **Instrumentation:** Mass spectral data was obtained using a mass spectrometer with an electron ionization (EI) source.
- **Data Acquisition:** The sample was introduced into the ion source. The mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500.
- **Data Analysis:** The molecular ion peak was identified, and the fragmentation pattern was analyzed to propose the structure of the major fragments.^[5]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Amino-5-chlorobenzoic acid**.



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Caption: Workflow for Spectroscopic Analysis.

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